BVT948

Description

Properties

IUPAC Name |

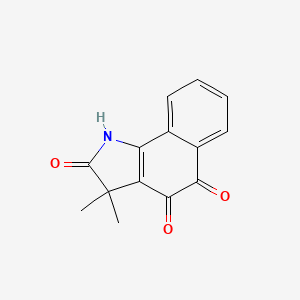

3,3-dimethyl-1H-benzo[g]indole-2,4,5-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c1-14(2)9-10(15-13(14)18)7-5-3-4-6-8(7)11(16)12(9)17/h3-6H,1-2H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLPBUXODFQZPFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C3=CC=CC=C3C(=O)C2=O)NC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424993 | |

| Record name | BVT 948 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39674-97-0 | |

| Record name | BVT 948 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-3,3-dimethyl-2H-benzo[g]indole-2,5(3H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

BVT948: A Technical Guide to a Potent Protein Tyrosine Phosphatase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

BVT948 is a cell-permeable, non-competitive, and irreversible inhibitor of protein tyrosine phosphatases (PTPs).[1][2][3][4] Its mechanism of action involves the catalysis of hydrogen peroxide-dependent oxidation of the catalytic cysteine residue within the active site of PTPs, leading to their inactivation.[1][3] This inhibitory activity makes this compound a valuable tool for studying the role of PTPs in various signaling pathways and a potential starting point for the development of therapeutics for diseases such as diabetes and cancer. Notably, this compound has been shown to enhance insulin signaling both in vitro and in vivo.[1][3][4] It also exhibits inhibitory effects on other enzymes, including several cytochrome P450 isoforms and the lysine methyltransferase SETD8.[1][5][6] This guide provides an in-depth overview of this compound, including its inhibitory profile, detailed experimental protocols for its characterization, and visualizations of the key signaling pathways it modulates.

Data Presentation: Inhibitory Profile of this compound

This compound has been characterized as a potent inhibitor against a range of protein tyrosine phosphatases. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound for various PTPs.

| Protein Tyrosine Phosphatase (PTP) | IC50 (µM) |

| SHP-2 | 0.09[2] |

| YopH | 0.7[2] |

| PTP1B | 0.9[2] |

| LAR | 1.5[2] |

| TCPTP | 1.7[2] |

Mandatory Visualization

Mechanism of Action and Signaling Pathways

Mechanism of irreversible PTP inhibition by this compound.

Potentiation of insulin signaling by this compound.

Inhibition of NF-κB pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound.

In Vitro PTP1B Inhibition Assay

This protocol describes a colorimetric assay to determine the in vitro inhibitory activity of this compound against PTP1B using p-nitrophenyl phosphate (pNPP) as a substrate.

Materials:

-

Recombinant Human PTP1B

-

This compound

-

p-Nitrophenyl phosphate (pNPP)

-

Assay Buffer: 50 mM citrate (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT

-

Stop Solution: 1 M NaOH

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add 10 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to each well.

-

Add 20 µL of recombinant PTP1B (e.g., 1 µg/mL) to each well and incubate for 10-30 minutes at 37°C.[1]

-

Initiate the reaction by adding 20 µL of 2 mM pNPP to each well.

-

Incubate the plate at 37°C for 30 minutes.[5]

-

Stop the reaction by adding 50 µL of 1 M NaOH to each well.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Workflow for in vitro PTP1B inhibition assay.

Cellular Assay for Insulin Signaling Pathway Activation (Western Blot)

This protocol outlines the use of Western blotting to assess the effect of this compound on the phosphorylation of key proteins in the insulin signaling pathway, such as the insulin receptor (IR), insulin receptor substrate 1 (IRS-1), and Akt.

Materials:

-

Cell line (e.g., HepG2, 3T3-L1 adipocytes)

-

This compound

-

Insulin

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane and transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-IR, anti-total-IR, anti-phospho-IRS-1, anti-total-IRS-1, anti-phospho-Akt, anti-total-Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Plate cells and grow to desired confluency.

-

Serum-starve the cells for 4-16 hours.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with insulin (e.g., 100 nM) for 5-15 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Denature protein samples and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the change in phosphorylation of the target proteins.

NF-κB Nuclear Translocation Assay (Immunofluorescence)

This protocol describes an immunofluorescence-based assay to visualize the effect of this compound on the nuclear translocation of NF-κB in response to a stimulus like TPA or TNF-α.

Materials:

-

Cell line (e.g., MCF-7, HeLa)

-

This compound

-

Stimulant (e.g., TPA or TNF-α)

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% goat serum in PBS)

-

Primary antibody against NF-κB p65 subunit

-

Fluorophore-conjugated secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Grow cells on glass coverslips in a multi-well plate.

-

Pre-treat the cells with this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with TPA or TNF-α for 30-60 minutes.

-

Wash the cells with PBS and fix with 4% paraformaldehyde.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific binding with blocking solution.

-

Incubate the cells with the primary antibody against NF-κB p65.

-

Wash the cells and incubate with the fluorophore-conjugated secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides.

-

Visualize the subcellular localization of NF-κB p65 using a fluorescence microscope and quantify the nuclear translocation.

Conclusion

This compound is a potent, irreversible inhibitor of protein tyrosine phosphatases with significant effects on key cellular signaling pathways. Its ability to enhance insulin signaling by inhibiting PTPs like PTP1B and SHP-2 makes it an important research tool for studying metabolic diseases. Furthermore, its inhibitory action on the NF-κB pathway highlights its potential in investigating inflammatory processes and cancer. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound, facilitating further exploration of its therapeutic potential.

References

- 1. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rndsystems.com [rndsystems.com]

- 4. researchgate.net [researchgate.net]

- 5. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bioassaysys.com [bioassaysys.com]

BVT948: An In-Depth Technical Guide to its SETD8 Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

BVT948 is a small molecule inhibitor that has garnered significant interest for its activity against SETD8 (also known as KMT5A), the sole lysine methyltransferase responsible for monomethylating histone H4 at lysine 20 (H4K20me1). This epigenetic modification plays a critical role in various cellular processes, including cell cycle progression, DNA damage response, and transcriptional regulation. Dysregulation of SETD8 activity has been implicated in several diseases, most notably cancer, making it a compelling target for therapeutic intervention.

This technical guide provides a comprehensive overview of the SETD8 inhibitory activity of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows. This compound is also known to inhibit protein tyrosine phosphatases (PTPs) and several cytochrome P450 isoforms.[1]

Quantitative Inhibitory Activity

The inhibitory potency of this compound against SETD8 and other relevant enzymes has been characterized through various biochemical assays. The following tables summarize the key quantitative data.

Table 1: this compound Inhibitory Potency against SETD8

| Parameter | Value | Reference |

| IC50 | 0.50 ± 0.20 µM | [1][2][3] |

IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: this compound Selectivity Profile against other Protein Methyltransferases (PMTs)

| Methyltransferase | Activity | Reference |

| SETD2 | Inhibits (low µM or sub-µM range) | [1] |

| G9a | Inhibits (low µM or sub-µM range) | [1] |

| SMYD2 | Inhibits (low µM or sub-µM range) | [1] |

| CARM1 | Inhibits (low µM or sub-µM range) | [1] |

| PRMT3 | Inhibits (low µM or sub-µM range) | [1] |

| GLP | No inhibition | [1] |

| SETD7 | No inhibition | [1] |

| PRMT1 | No inhibition | [1] |

Table 3: this compound Inhibitory Potency against Protein Tyrosine Phosphatases (PTPs)

| PTP Isoform | IC50 (µM) | Reference |

| SHP-2 | 0.09 | |

| YopH | 0.7 | |

| PTP1B | 0.9 | |

| LAR | 1.5 | |

| TCPTP | 1.7 |

Mechanism of Action

This compound acts as an irreversible, slow-onset inhibitor of SETD8.[1] The mechanism of inhibition is dependent on both the histone substrate and the methyl donor, S-adenosyl-L-methionine (SAM), and is believed to involve the covalent modification of cysteine residues within the enzyme.[1]

SETD8 is the exclusive enzyme responsible for the monomethylation of histone H4 at lysine 20 (H4K20me1).[1] This epigenetic mark is crucial for the recruitment of downstream effector proteins, such as 53BP1, to sites of DNA damage, thereby facilitating DNA repair and maintaining genome integrity.[1] SETD8 also methylates non-histone proteins, including p53 and Proliferating Cell Nuclear Antigen (PCNA), influencing their stability and function.[4][5][6] By inhibiting SETD8, this compound effectively reduces the levels of H4K20me1, leading to cell cycle arrest, particularly in the S/G2/M phases, and can induce apoptosis.[1][5]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the SETD8 inhibitory activity of this compound.

In Vitro SETD8 Enzymatic Assay (Radiometric Filter Paper Assay)

This assay quantifies the enzymatic activity of SETD8 by measuring the transfer of a radiolabeled methyl group from [³H-methyl]-SAM to a histone H4 peptide substrate.

Materials:

-

Recombinant human SETD8 enzyme

-

Histone H4 (H4K20) peptide substrate

-

[³H-methyl]-S-adenosyl-L-methionine ([³H-methyl]-SAM)

-

This compound (or other test compounds)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)

-

P81 phosphocellulose filter paper

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a microplate, combine the SETD8 enzyme and the H4K20 peptide substrate. A recommended ratio of SAM to peptide to enzyme is 0.75:1.5:1.[7]

-

Add the diluted this compound or vehicle control (e.g., DMSO) to the enzyme-substrate mixture and incubate for a defined period (e.g., 10-15 minutes) at room temperature.

-

Initiate the methylation reaction by adding [³H-methyl]-SAM.

-

Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at room temperature.

-

Stop the reaction by spotting the reaction mixture onto the P81 phosphocellulose filter paper.

-

Wash the filter paper extensively with a suitable buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [³H-methyl]-SAM.

-

Dry the filter paper and place it in a scintillation vial with a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular H4K20me1 Level Assessment (Western Blot)

This method is used to determine the effect of this compound on the levels of H4K20 monomethylation in a cellular context.

Materials:

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-H4K20me1, anti-total Histone H4 (or other loading control like GAPDH or β-actin)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Western blot imaging system

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with various concentrations of this compound (e.g., 1 µM, 5 µM) or vehicle control for a specific duration (e.g., 24 hours).[8]

-

Harvest the cells and lyse them using the cell lysis buffer.

-

Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against H4K20me1 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane (if necessary) and re-probe with the antibody for the loading control (e.g., total Histone H4).

-

Quantify the band intensities to determine the relative change in H4K20me1 levels upon this compound treatment. Studies have shown that this compound treatment at 1 µM and 5 µM in Human Umbilical Vein Endothelial Cells (HUVECs) for 24 hours leads to a reduction in H4K20me1 levels.[8] Similarly, treatment of HEK293T cells with less than 5 µM this compound for 24 hours efficiently suppresses cellular H4K20me1.[7]

Conclusion

This compound is a potent, irreversible inhibitor of SETD8 with demonstrated in vitro and cellular activity. Its ability to specifically reduce H4K20 monomethylation makes it a valuable tool for studying the biological roles of SETD8 and a potential starting point for the development of novel therapeutics targeting epigenetic pathways in cancer and other diseases. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound. Further investigation into the selectivity and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. The emerging role of lysine methyltransferase SETD8 in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective Inhibitors of Protein Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of a Selective, Substrate-Competitive Inhibitor of the Lysine Methyltransferase SETD8 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. SETD8 inhibition targets cancer cells with increased rates of ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

BVT948 and Cytochrome P450 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BVT948, formally known as 4-hydroxy-3,3-dimethyl-2H-benzo[g]indole-2,5(3H)-dione, is a non-competitive, cell-permeable inhibitor of protein tyrosine phosphatases (PTPs). It exerts its inhibitory effect through the catalysis of hydrogen peroxide-dependent oxidation of the catalytic cysteine residue within PTPs. While the primary focus of research on this compound has been on its ability to enhance insulin signaling, it has also been identified as an inhibitor of several cytochrome P450 (CYP450) isoforms. This dual activity necessitates a thorough understanding of its interaction with CYP450 enzymes for any potential therapeutic development, as inhibition of these enzymes is a major cause of drug-drug interactions. This technical guide provides a comprehensive overview of the known inhibitory effects of this compound on cytochrome P450 enzymes, including available quantitative data and detailed experimental protocols for assessing such interactions.

Core Concepts: Cytochrome P450 Inhibition

Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a wide array of xenobiotics, including approximately 75% of all marketed drugs. Inhibition of CYP450 enzymes can lead to altered drug metabolism, resulting in either toxic accumulation of the drug or reduced therapeutic efficacy. Therefore, evaluating the inhibitory potential of new chemical entities against major CYP450 isoforms is a critical step in drug discovery and development.

Quantitative Data: this compound Inhibition of Cytochrome P450 Isoforms

The primary research identifying the inhibitory activity of this compound against cytochrome P450 isoforms indicates that it inhibits several isoforms. Specifically, it has been reported to inhibit the redox-sensitive CYP2C19 and CYP2D6 isoforms. The available quantitative data is summarized in the table below. It is important to note that the precise IC50 values from the original study by Liljebris et al. (2004) were not available in the public domain at the time of this writing; the data is presented as a threshold value.

| Cytochrome P450 Isoform | IC50 (µM) | Inhibition Type | Reference |

| CYP2C19 | < 10 | Not Specified | Liljebris et al., 2004 |

| CYP2D6 | < 10 | Not Specified | Liljebris et al., 2004 |

Note: The original publication should be consulted for detailed kinetic parameters and the full scope of isoforms tested.

Experimental Protocols

The following is a detailed, representative protocol for an in vitro cytochrome P450 inhibition assay using human liver microsomes and LC-MS/MS analysis, based on established methodologies. This protocol is designed to determine the IC50 value of a test compound, such as this compound, against specific CYP450 isoforms.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for major human cytochrome P450 isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

Materials:

-

This compound (Test Inhibitor)

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

CYP450 isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, S-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)

-

Known positive control inhibitors for each isoform (e.g., Furafylline for CYP1A2, Sulfaphenazole for CYP2C9, Ticlopidine for CYP2C19, Quinidine for CYP2D6, Ketoconazole for CYP3A4)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) with 0.1% formic acid (for quenching and protein precipitation)

-

Internal Standard (IS) for LC-MS/MS analysis

-

96-well plates

-

Incubator/shaker (37°C)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Methodology:

-

Preparation of Reagents:

-

Prepare stock solutions of this compound, positive control inhibitors, and probe substrates in an appropriate solvent (e.g., DMSO).

-

Prepare working solutions of all compounds by serial dilution in the assay buffer. The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤ 1%) to avoid affecting enzyme activity.

-

Prepare the NADPH regenerating system in phosphate buffer.

-

-

Incubation Procedure:

-

In a 96-well plate, add the following in order:

-

Phosphate buffer (pH 7.4)

-

Pooled Human Liver Microsomes (final protein concentration typically 0.1-0.5 mg/mL)

-

A series of concentrations of this compound or the positive control inhibitor. Include a vehicle control (solvent only).

-

-

Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to interact with the microsomes.

-

Initiate the metabolic reaction by adding the CYP450 isoform-specific probe substrate.

-

Immediately after adding the substrate, add the NADPH regenerating system to start the enzymatic reaction.

-

Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range. The incubation time will depend on the specific CYP isoform and substrate.

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding a cold quenching solution (e.g., acetonitrile with 0.1% formic acid and the internal standard). This will stop the enzymatic reaction and precipitate the microsomal proteins.

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method. The method should be optimized for the separation and detection of the analyte and internal standard.

-

-

Data Analysis:

-

Calculate the rate of metabolite formation in the presence of different concentrations of this compound relative to the vehicle control (which represents 100% enzyme activity).

-

Plot the percentage of inhibition versus the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a suitable nonlinear regression model (e.g., a four-parameter logistic equation) using appropriate software (e.g., GraphPad Prism).

-

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the conceptual framework of CYP450 inhibition and a typical experimental workflow for its assessment.

Unveiling the Chemical Biology of BVT948: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

BVT948 is a potent, cell-permeable small molecule that has garnered significant interest in the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the chemical and biological properties of this compound, with a focus on its mechanism of action, experimental validation, and potential therapeutic applications.

Physicochemical Properties

This compound, with the chemical formula C₁₄H₁₁NO₃, is a synthetic compound characterized as 4-Hydroxy-3,3-dimethyl-2H-benzo[g]indole-2,5(3H)-dione. It is a crystalline solid with a molecular weight of 241.24 g/mol .[1] The compound's purity is typically greater than 98%.[2][3]

Table 1: Physicochemical Characteristics of this compound

| Property | Value | Reference(s) |

| CAS Number | 39674-97-0 | [1][2] |

| Molecular Formula | C₁₄H₁₁NO₃ | [1][2] |

| Molecular Weight | 241.24 g/mol | [1] |

| Appearance | Pink to red solid | [1] |

| Purity | >98% | [2][3] |

| Solubility | Soluble in DMSO (up to 100 mg/mL), ethanol (up to 50 mM), and DMF (5 mg/mL).[1][2][4] | [1][2][4] |

| Storage | Store at -20°C, sealed and away from moisture. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[1] It is also reported to be light-sensitive. | [1] |

| SMILES | O=C1C(O)=C2C(C3=C1C=CC=C3)=NC(C2(C)C)=O | [1] |

| InChI Key | LLPBUXODFQZPFH-UHFFFAOYSA-N |

Mechanism of Action and Biological Activity

This compound is a non-competitive and irreversible inhibitor of protein tyrosine phosphatases (PTPs).[2][5] Its inhibitory action is mediated through the catalysis of hydrogen peroxide-dependent oxidation of the catalytic cysteine residue within the PTP active site.[2][3] This irreversible modification leads to the inactivation of the phosphatase.

Beyond its PTP inhibitory activity, this compound has been shown to inhibit several cytochrome P450 (P450) isoforms and the lysine methyltransferase SETD8 (KMT5A).[1] This broad-spectrum activity contributes to its diverse cellular effects.

The primary biological activities of this compound include:

-

Enhancement of Insulin Signaling: By inhibiting PTPs such as PTP1B, this compound enhances insulin signaling pathways, leading to increased glucose clearance from the bloodstream.[1][2][5]

-

Anti-Tumor Effects: this compound has demonstrated anti-tumor properties by inhibiting tumor growth and invasion.[6] This is partly achieved by suppressing the TPA-induced upregulation of matrix metalloproteinase-9 (MMP-9) through the inhibition of NF-κB activation.[1][7]

-

Antimalarial Activity: Recent studies have revealed that this compound exhibits transmission-blocking activity against the malaria parasite Plasmodium berghei by inhibiting its sexual development.[6]

Table 2: Inhibitory Activity of this compound against Various Protein Tyrosine Phosphatases

| Target PTP | IC₅₀ (μM) | Reference(s) |

| PTP1B | 0.9 | [5] |

| TCPTP | 1.7 | [5] |

| SHP-2 | 0.09 | [5] |

| LAR | 1.5 | [5] |

| YopH | 0.7 | [5] |

Experimental Protocols

Determination of Reversibility of PTP Inhibition

This protocol is designed to assess whether the inhibition of PTP activity by this compound is reversible or irreversible.[1][4]

-

Incubation: Incubate 50 ng of PTP1B enzyme with 20 μM this compound in 100 μL of assay buffer for 10 minutes in a concentration device.

-

Centrifugation: Centrifuge the sample at 14,000 rpm for 12 minutes at 4°C to separate the enzyme from the unbound inhibitor.

-

Washing: Wash the concentrated enzyme three times with 100 μL of assay buffer, followed by centrifugation after each wash, to remove any remaining unbound this compound.

-

Resuspension: After the final wash, resuspend the enzyme in 190 μL of assay buffer to bring the final volume to 200 μL.

-

Activity Assay: Measure the activity of the washed PTP1B. A lack of recovery of enzymatic activity indicates irreversible inhibition.

Caption: Workflow for determining the reversibility of PTP inhibition by this compound.

In Vitro Cell Treatment for Insulin Signaling Studies

This protocol describes the treatment of L6 myotubes to investigate the effect of this compound on insulin-stimulated glucose uptake.[4][5]

-

Cell Culture: Culture L6 myotubes to differentiation (days 11 to 16).

-

Serum Starvation: Serum starve the cells overnight before the experiment.

-

This compound Treatment: Treat the cells with or without 25 μM this compound for 30 minutes.

-

Insulin Stimulation: Stimulate the cells with 25 nM insulin for 5 minutes.

-

Cell Lysis: Lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors.

-

Analysis: Use the cell lysates for downstream analysis, such as Western blotting to assess the phosphorylation status of proteins in the insulin signaling pathway.

Signaling Pathways

This compound Enhancement of Insulin Signaling

This compound enhances insulin signaling by inhibiting PTP1B, a key negative regulator of the insulin receptor (IR). Inhibition of PTP1B prevents the dephosphorylation of the activated IR, thereby prolonging and strengthening the downstream signaling cascade that leads to glucose uptake.

Caption: this compound inhibits PTP1B, leading to sustained insulin receptor activation.

This compound Inhibition of NF-κB Signaling

This compound has been shown to inhibit the activation of the NF-κB pathway, which is crucial for the expression of inflammatory and invasion-related genes like MMP-9. It achieves this by preventing the degradation of IκBα, which retains NF-κB in the cytoplasm.

Caption: this compound blocks NF-κB activation by inhibiting IκBα degradation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rndsystems.com [rndsystems.com]

- 3. BVT 948 | Protein Tyrosine Phosphatases | Tocris Bioscience [tocris.com]

- 4. file.glpbio.com [file.glpbio.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Phosphatase inhibitors BVT-948 and alexidine dihydrochloride inhibit sexual development of the malaria parasite Plasmodium berghei - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

An In-depth Technical Guide to the Irreversible Inhibition of Protein Tyrosine Phosphatases by BVT948

For Researchers, Scientists, and Drug Development Professionals

Abstract

BVT948 is a cell-permeable small molecule that acts as a non-competitive and irreversible inhibitor of protein tyrosine phosphatases (PTPs). Its mechanism of action is unique, involving the catalysis of hydrogen peroxide-dependent oxidation of the catalytic cysteine residue within the PTP active site. This covalent modification leads to the inactivation of the enzyme. By inhibiting PTPs, such as PTP1B and SHP-2, this compound effectively enhances insulin signaling pathways, making it a significant tool for research in diabetes and obesity. This guide provides a comprehensive overview of the core principles of this compound's irreversible inhibition, including its mechanism, relevant signaling pathways, quantitative data, and detailed experimental protocols.

Mechanism of Irreversible Inhibition

This compound's inhibitory action is not based on direct competition with the substrate for the active site. Instead, it facilitates the oxidation of the essential catalytic cysteine residue, rendering the enzyme inactive.[1] This process is dependent on the presence of hydrogen peroxide (H₂O₂), which is often generated as a secondary messenger during cellular signaling events.[1] The catalytic cysteine in PTPs is highly nucleophilic and susceptible to oxidation. This compound is thought to act as a catalyst in this oxidation reaction, leading to the formation of a sulfenic acid intermediate on the cysteine, which can be further oxidized to sulfinic and sulfonic acids, resulting in irreversible inactivation.[2]

Quantitative Inhibition Data

| Target PTP | IC₅₀ (µM) | Reference |

| SHP-2 | 0.09 | [2] |

| YopH | 0.7 | [2] |

| PTP1B | 0.9 | [2][3] |

| LAR | 1.5 | [2][3] |

| TCPTP | 1.7 | [2][3] |

This compound also exhibits inhibitory activity against several cytochrome P450 isoforms, with IC₅₀ values less than 10 µM.

Impact on Insulin Signaling Pathway

Protein tyrosine phosphatases, particularly PTP1B and SHP-2, are key negative regulators of the insulin signaling cascade. PTP1B dephosphorylates the activated insulin receptor and its substrates (IRS), thereby attenuating the downstream signal. By irreversibly inhibiting these PTPs, this compound enhances and prolongs the phosphorylation of the insulin receptor and its downstream effectors, leading to increased glucose uptake and utilization.[3]

Experimental Protocols

While specific, detailed protocols for the characterization of this compound are not exhaustively provided in the primary literature, this section outlines the general methodologies for key experiments based on established practices for studying irreversible PTP inhibitors.

In Vitro PTP Inhibition Assay (IC₅₀ Determination)

This protocol describes a general method for determining the IC₅₀ value of this compound against a specific PTP using a synthetic phosphopeptide substrate.

Materials:

-

Purified recombinant PTP enzyme (e.g., PTP1B, SHP-2)

-

This compound

-

Phosphopeptide substrate (e.g., pNPP or a specific phosphotyrosine-containing peptide)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

Hydrogen peroxide (H₂O₂)

-

Malachite Green reagent or other phosphate detection system

-

96-well microplate

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution to obtain a range of concentrations.

-

In a 96-well plate, add the PTP enzyme solution to each well.

-

Add the this compound dilutions to the respective wells and pre-incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibition to occur. Include a vehicle control (DMSO).

-

Add a low, non-saturating concentration of H₂O₂ to all wells.

-

Initiate the phosphatase reaction by adding the phosphopeptide substrate to all wells.

-

Incubate the plate at 37°C for a specific time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by adding a stop solution (e.g., a strong acid if using a colorimetric assay).

-

Measure the amount of free phosphate released using a suitable detection method, such as the Malachite Green assay.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cellular Assay for Insulin Receptor Phosphorylation

This protocol outlines a general method to assess the effect of this compound on insulin-stimulated insulin receptor phosphorylation in a cell-based assay.

Materials:

-

Cell line expressing the human insulin receptor (e.g., CHO-IR or L6 myotubes)

-

Cell culture medium and supplements

-

This compound

-

Human insulin

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: anti-phospho-Insulin Receptor (pY1150/1151), anti-total-Insulin Receptor

-

Western blotting reagents and equipment

Procedure:

-

Seed cells in a multi-well plate and grow to near confluence.

-

Serum-starve the cells for several hours to reduce basal phosphorylation.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a defined period (e.g., 1-2 hours).

-

Stimulate the cells with a sub-maximal concentration of insulin for a short period (e.g., 5-10 minutes).

-

Immediately wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Perform SDS-PAGE and Western blotting using antibodies against the phosphorylated insulin receptor and total insulin receptor.

-

Quantify the band intensities and normalize the phospho-IR signal to the total-IR signal to determine the effect of this compound on insulin-stimulated receptor phosphorylation.

Mass Spectrometry for Covalent Adduct Analysis (General Workflow)

While specific mass spectrometry data for this compound is not publicly available, the following is a general workflow for identifying covalent adducts of irreversible inhibitors.

Procedure:

-

Incubate the target PTP with this compound and H₂O₂ under conditions that lead to significant inhibition.

-

Remove excess, unbound this compound using a desalting column or dialysis.

-

Denature the protein and digest it into smaller peptides using a protease such as trypsin.

-

Separate the resulting peptides using liquid chromatography (LC).

-

Analyze the eluted peptides by tandem mass spectrometry (MS/MS).

-

Search the acquired MS/MS data against the known protein sequence of the PTP, specifying a variable modification on cysteine residues corresponding to the mass of the this compound-derived adduct formed after oxidation.

-

The identification of a peptide with the expected mass shift confirms the covalent modification. The fragmentation pattern in the MS/MS spectrum can pinpoint the exact cysteine residue that has been modified.

Conclusion

This compound serves as a valuable research tool for studying the role of protein tyrosine phosphatases in cellular signaling. Its unique mechanism of irreversible inhibition through catalyzed oxidation provides a powerful method for modulating PTP activity in vitro and in vivo. The ability of this compound to enhance insulin signaling underscores the therapeutic potential of targeting PTPs for the treatment of metabolic diseases. Further research to determine the precise kinetic parameters of inhibition and to identify the full spectrum of its cellular targets will provide a more complete understanding of the biological effects of this potent inhibitor.

References

- 1. Oxidation of protein tyrosine phosphatases as a pharmaceutical mechanism of action: a study using 4-hydroxy-3,3-dimethyl-2H-benzo[g]indole-2,5(3H)-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Long-Chain Acylcarnitines Decrease the Phosphorylation of the Insulin Receptor at Tyr1151 Through a PTP1B-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

BVT948: A Technical Guide to its Impact on Insulin Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

BVT948 is a potent, non-competitive, and irreversible inhibitor of several protein tyrosine phosphatases (PTPs), most notably PTP1B, a key negative regulator of the insulin signaling cascade. This technical guide provides a comprehensive overview of the mechanism by which this compound enhances insulin sensitivity. By inhibiting PTPs, this compound preserves the phosphorylation status of critical signaling intermediates, leading to the potentiation of downstream metabolic effects. This document details the effects of this compound on the core components of the insulin signaling pathway, provides established experimental protocols for assessing its activity, and visualizes the molecular interactions and workflows.

Introduction to this compound

This compound is a cell-permeable small molecule that has been identified as an inhibitor of multiple protein tyrosine phosphatases, including PTP1B, T-cell protein tyrosine phosphatase (TCPTP), SHP-2, and LAR.[1] Its primary mechanism of action involves the irreversible inhibition of these enzymes.[1] PTP1B is a well-validated therapeutic target for type 2 diabetes and obesity due to its role in down-regulating insulin signaling by dephosphorylating the insulin receptor (IR) and insulin receptor substrate 1 (IRS1).[1] By inhibiting PTP1B, this compound effectively enhances and prolongs the insulin signal.

Mechanism of Action: Enhancement of Insulin Signaling

The binding of insulin to its receptor triggers a conformational change and autophosphorylation of the receptor's β-subunits, initiating a complex signaling cascade. PTPs, particularly PTP1B, act as a negative feedback loop by dephosphorylating the activated insulin receptor and its substrates, thereby attenuating the signal.

This compound intervenes in this process by inhibiting the activity of these PTPs. This leads to a sustained phosphorylation state of the insulin receptor and its downstream effectors, amplifying the cellular response to insulin.

Key Signaling Proteins Affected by this compound

The insulin signaling pathway is a complex network of protein interactions and phosphorylation events. This compound's primary influence is at the initial stages of this cascade, leading to a series of downstream activations.

-

Insulin Receptor (IR): this compound, by inhibiting PTP1B, prevents the dephosphorylation of tyrosine residues on the insulin receptor, thus maintaining its active state.

-

Akt (Protein Kinase B): A crucial downstream mediator of insulin signaling, Akt is activated through phosphorylation at two key sites: Threonine 308 (Thr308) and Serine 473 (Ser473). Research has shown that this compound treatment preserves the phosphorylation of Akt at Ser473 in the presence of insulin resistance-inducing agents. While direct quantitative, dose-dependent data for this compound on both phosphorylation sites is not extensively available in public literature, the inhibition of upstream phosphatases logically leads to increased Akt activation.

-

Glycogen Synthase Kinase 3β (GSK3β): A substrate of Akt, GSK3β is inhibited upon phosphorylation at Serine 9 (Ser9). This inhibition is a critical step in insulin-mediated glycogen synthesis. The enhanced Akt activity due to this compound is expected to lead to increased phosphorylation and inactivation of GSK3β.

-

mTOR (mammalian Target of Rapamycin): As a downstream effector of the Akt pathway, mTOR is a central regulator of cell growth, proliferation, and metabolism. Increased Akt activity by this compound would consequently lead to the activation of the mTORC1 complex, promoting protein synthesis and other anabolic processes.

Quantitative Data on this compound Activity

This compound has been characterized by its half-maximal inhibitory concentrations (IC50) against several key protein tyrosine phosphatases.

| Phosphatase | IC50 (µM) |

| SHP-2 | 0.09 |

| PTP1B | 0.9 |

| LAR | 1.5 |

| TCPTP | 1.7 |

Table 1: IC50 values of this compound against various protein tyrosine phosphatases.[1]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to studying the effects of this compound on insulin signaling.

In Vitro PTP1B Inhibition Assay

This protocol is designed to measure the direct inhibitory effect of this compound on PTP1B activity.

Materials:

-

Recombinant human PTP1B enzyme

-

p-Nitrophenyl phosphate (pNPP) as a substrate

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer. Include a vehicle control (DMSO).

-

In a 96-well plate, add the PTP1B enzyme to each well.

-

Add the diluted this compound or vehicle control to the respective wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the pNPP substrate to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

-

Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Western Blotting for Phosphorylation Analysis

This protocol allows for the detection of changes in the phosphorylation state of key insulin signaling proteins in response to this compound treatment.

Materials:

-

Cell line of interest (e.g., HepG2, 3T3-L1 adipocytes)

-

Cell culture medium and supplements

-

Insulin

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (phospho-specific and total protein antibodies for IR, Akt, GSK3β, mTOR)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to the desired confluency.

-

Serum-starve the cells for a specified period (e.g., 4-6 hours) to reduce basal signaling.

-

Pre-treat the cells with various concentrations of this compound or vehicle for a defined time (e.g., 1 hour).

-

Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 10-15 minutes).

-

Wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt Ser473) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

To normalize the data, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-Akt).

Insulin-Stimulated Glucose Uptake Assay

This assay measures the functional downstream effect of enhanced insulin signaling by this compound.

Materials:

-

Differentiated 3T3-L1 adipocytes or other insulin-responsive cells

-

Krebs-Ringer-HEPES (KRH) buffer

-

Insulin

-

This compound

-

2-deoxy-[³H]-glucose (radioactive) or a fluorescent glucose analog (e.g., 2-NBDG)

-

Cytochalasin B (as a negative control for glucose transport)

-

Scintillation fluid and counter (for radioactive method) or fluorescence plate reader (for fluorescent method)

Procedure:

-

Differentiate 3T3-L1 preadipocytes into mature adipocytes.

-

Serum-starve the differentiated adipocytes for 2-4 hours in KRH buffer.

-

Pre-treat the cells with various concentrations of this compound or vehicle for a specified time.

-

Stimulate the cells with a sub-maximal concentration of insulin for a defined period to assess the sensitizing effect of this compound.

-

Initiate glucose uptake by adding 2-deoxy-[³H]-glucose or 2-NBDG and incubate for a short time (e.g., 5-10 minutes).

-

Stop the uptake by washing the cells rapidly with ice-cold PBS.

-

Lyse the cells.

-

For the radioactive method, add scintillation fluid to the lysate and measure radioactivity using a scintillation counter.

-

For the fluorescent method, measure the fluorescence of the lysate using a plate reader.

-

Normalize the glucose uptake values to the total protein concentration in each sample.

Visualizations

Insulin Signaling Pathway and the Role of this compound

Experimental Workflow for Assessing this compound's Effect on Akt Phosphorylation

Conclusion

This compound represents a significant tool for researchers studying insulin signaling and a potential scaffold for the development of therapeutics for insulin-resistant states like type 2 diabetes. Its well-defined inhibitory action on PTP1B and other PTPs provides a clear mechanism for its insulin-sensitizing effects. While further studies are needed to fully quantify its dose-dependent impact on the entirety of the downstream signaling cascade, the available data and established protocols outlined in this guide provide a solid foundation for future investigations into the therapeutic potential of this compound and similar PTP inhibitors.

References

Structural Analysis of BVT948 Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BVT948 is a potent, cell-permeable small molecule that has garnered significant interest for its inhibitory activity against two distinct classes of enzymes: protein tyrosine phosphatases (PTPs) and the lysine methyltransferase SETD8. Its unique dual-action mechanism presents both opportunities and challenges for its therapeutic development. This technical guide provides a comprehensive analysis of the structural basis of this compound binding to its targets, compiling available quantitative data, detailing relevant experimental protocols, and visualizing the key molecular pathways and experimental workflows. While a definitive co-crystal structure of this compound with its targets remains elusive in publicly accessible literature, this guide synthesizes current knowledge to offer a robust framework for understanding its mechanism of action and to facilitate future research and drug development efforts.

Introduction

This compound is recognized as a non-competitive and irreversible inhibitor of several protein tyrosine phosphatases, including PTP1B, TCPTP, SHP-2, LAR, and YopH. Its mechanism of action against PTPs is unconventional, involving the catalysis of hydrogen peroxide-dependent oxidation of the active site cysteine residue, leading to the enzyme's inactivation. Concurrently, this compound functions as a substrate-competitive inhibitor of the histone methyltransferase SETD8, which is crucial for monomethylation of histone H4 at lysine 20 (H4K20me1). This guide delves into the structural and mechanistic details of these interactions.

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound against various protein tyrosine phosphatases has been determined through biochemical assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its efficacy.

| Target Enzyme | IC50 (μM) | Inhibition Type | Mechanism of Action |

| PTP1B | 0.9 | Non-competitive, Irreversible | Catalysis of H₂O₂-dependent oxidation |

| TCPTP | 1.7 | Non-competitive, Irreversible | Catalysis of H₂O₂-dependent oxidation |

| SHP-2 | 0.09 | Non-competitive, Irreversible | Catalysis of H₂O₂-dependent oxidation |

| LAR | 1.5 | Non-competitive, Irreversible | Catalysis of H₂O₂-dependent oxidation |

| YopH | 0.7 | Non-competitive, Irreversible | Catalysis of H₂O₂-dependent oxidation |

| SETD8 | - | Substrate-Competitive | Competitive with peptide substrate, non-competitive with SAM |

| Cytochrome P450 isoforms | <10 | - | - |

Note: Specific IC50 value for SETD8 is not consistently reported in the literature.

Structural Basis of Binding and Mechanism of Action

Inhibition of Protein Tyrosine Phosphatases (PTPs)

The inhibitory action of this compound against PTPs is indirect and relies on the generation of reactive oxygen species (ROS). The catalytic cysteine residue in the active site of PTPs is highly susceptible to oxidation due to its low pKa. This compound is proposed to facilitate the oxidation of this cysteine in the presence of endogenous hydrogen peroxide. This oxidation can lead to the formation of sulfenic acid (-SOH), sulfinic acid (-SO₂H), or sulfonic acid (-SO₃H) derivatives of the cysteine residue, thereby rendering the enzyme catalytically inactive. The irreversibility of the inhibition suggests the formation of the higher oxidation states (sulfinic and sulfonic acids).

Inhibition of SETD8

In contrast to its action on PTPs, this compound inhibits the lysine methyltransferase SETD8 through a competitive mechanism. It competes with the histone H4 peptide substrate for binding to the enzyme's active site. This mode of inhibition is non-competitive with respect to the methyl donor cofactor, S-adenosyl-L-methionine (SAM). This suggests that this compound occupies the substrate-binding pocket of SETD8, thereby preventing the methylation of H4K20.

Experimental Protocols

In Vitro PTP1B Inhibition Assay

This protocol describes a general method for determining the IC50 value of this compound against PTP1B using a colorimetric substrate.

Materials:

-

Recombinant human PTP1B enzyme

-

Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

-

Substrate: p-Nitrophenyl Phosphate (pNPP)

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a 96-well plate, add 10 µL of each this compound dilution. Include a vehicle control (DMSO) and a no-enzyme control.

-

Add 80 µL of PTP1B enzyme solution (e.g., 50 ng/well) to each well and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 10 µL of pNPP substrate solution (final concentration, e.g., 2 mM).

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of 1 M NaOH.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis.

In Vitro SETD8 Inhibition Assay (Radiometric)

This protocol outlines a radiometric filter-binding assay to measure the inhibition of SETD8 by this compound.

Materials:

-

Recombinant human SETD8 enzyme

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 4 mM DTT

-

Substrate: Biotinylated H4 peptide (1-21)

-

Cofactor: S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

-

This compound stock solution (in DMSO)

-

Streptavidin-coated filter paper

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a reaction tube, combine Assay Buffer, SETD8 enzyme (e.g., 100 nM), H4 peptide substrate (e.g., 10 µM), and this compound dilution.

-

Pre-incubate the mixture for 10 minutes at 30°C.

-

Initiate the reaction by adding [³H]-SAM (e.g., 1 µCi).

-

Incubate the reaction for 60 minutes at 30°C.

-

Stop the reaction by adding 10% trichloroacetic acid (TCA).

-

Spot the reaction mixture onto streptavidin-coated filter paper and wash with TCA and ethanol to remove unincorporated [³H]-SAM.

-

Dry the filter paper, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition and determine the IC50 value.

Conclusion and Future Directions

This compound presents a fascinating case of a dual-inhibitor with distinct mechanisms of action against two important enzyme families. While its inhibitory effects on PTPs are well-characterized in terms of potency, the precise structural details of its interaction and the resulting oxidized cysteine species warrant further investigation, ideally through X-ray crystallography or advanced mass spectrometry techniques. For its interaction with SETD8, co-crystallization studies would be invaluable to elucidate the specific binding mode within the substrate pocket and to guide the design of more potent and selective inhibitors. The detailed protocols and compiled data in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this compound and to develop next-generation inhibitors targeting these critical cellular pathways.

BVT948: A Technical Overview of its Role in Cell Cycle Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

BVT948 is a cell-permeable, non-competitive, and irreversible inhibitor of protein tyrosine phosphatases (PTPs).[1] It also demonstrates inhibitory activity against several cytochrome P450 isoforms and the lysine methyltransferase SETD8.[2][3] Emerging evidence indicates that this compound plays a significant role in cell cycle regulation, primarily through its inhibitory effects on key signaling pathways. This document provides a comprehensive technical guide on the core mechanisms of this compound, summarizing all available quantitative data, detailing experimental protocols for key assays, and visualizing the associated signaling pathways.

Core Mechanism of Action

This compound's primary mechanism of action is the inhibition of protein tyrosine phosphatases (PTPs).[1][2] It functions as a non-competitive and irreversible inhibitor.[1] This inhibition is achieved through the catalysis of hydrogen peroxide-dependent oxidation of the PTPs. By inhibiting PTPs, this compound effectively increases the tyrosine phosphorylation of various cellular proteins, thereby modulating their activity.[1]

Quantitative Data Summary

The inhibitory activity of this compound against various targets has been quantified and is summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of this compound against Protein Tyrosine Phosphatases

| Target PTP | IC50 (μM) | Source |

| SHP-2 | 0.09 | [1] |

| YopH | 0.7 | [1] |

| PTP1B | 0.9 | [1] |

| LAR | 1.5 | [1] |

| TCPTP | 1.7 | [1] |

Table 2: In Vitro Inhibitory Activity of this compound against Other Targets

| Target | IC50 | Notes | Source |

| Cytochrome P450 (various isoforms) | <10 μM | --- | |

| SETD8 (KMT5A) | Not specified | Efficiently suppresses cellular H4K20me1 at doses < 5 μM within 24h. | [2] |

Signaling Pathways and Cell Cycle Regulation

This compound's influence on the cell cycle is believed to be mediated through at least two distinct pathways: modulation of PTP-regulated signaling cascades and inhibition of SETD8-dependent chromatin modification.

PTP Inhibition and Downstream Signaling

PTPs are critical regulators of signaling pathways that control cell proliferation, differentiation, and survival. By inhibiting PTPs such as SHP-2, this compound can potentiate the signaling of receptor tyrosine kinases (RTKs) that are often upstream of pro-proliferative pathways like the MAPK/ERK pathway. However, sustained activation of these pathways can also lead to the activation of cell cycle checkpoints and subsequent cell cycle arrest.

Additionally, this compound has been shown to inhibit the NF-κB signaling pathway by suppressing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[4] The NF-κB pathway is a known regulator of cell survival and proliferation, and its inhibition can contribute to cell cycle arrest and apoptosis.

SETD8 Inhibition and Chromatin Regulation

SETD8 is the sole enzyme responsible for H4K20 monomethylation, a histone mark associated with chromatin compaction and DNA damage response. By inhibiting SETD8, this compound reduces H4K20me1 levels, which can lead to defects in chromosome condensation and segregation during mitosis. This disruption of normal chromatin dynamics can trigger the spindle assembly checkpoint, leading to a mitotic arrest.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's role in cell cycle regulation.

In Vitro PTP Inhibition Assay

Objective: To determine the IC50 of this compound against a specific protein tyrosine phosphatase.

Materials:

-

Recombinant human PTP enzyme (e.g., PTP1B, SHP-2).

-

Phosphopeptide substrate (e.g., pNPP or a fluorescent substrate).

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 0.05% BSA).

-

This compound stock solution in DMSO.

-

96-well microplate.

-

Microplate reader.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the PTP enzyme to each well, followed by the this compound dilutions.

-

Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the phosphopeptide substrate to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction (if necessary, depending on the substrate).

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the percent inhibition for each this compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based SETD8 Inhibition Assay (H4K20me1 Western Blot)

Objective: To assess the effect of this compound on cellular SETD8 activity.

Materials:

-

MCF-7 cells (or other suitable cell line).

-

Cell culture medium and supplements.

-

This compound stock solution in DMSO.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: anti-H4K20me1, anti-total Histone H4.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Western blotting equipment.

Procedure:

-

Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0.5, 1, 5 μM) or DMSO as a vehicle control for 24 hours.[2]

-

Harvest the cells and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with the anti-H4K20me1 primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total Histone H4 antibody as a loading control.

-

Quantify the band intensities to determine the relative reduction in H4K20me1 levels.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

-

Human cancer cell line (e.g., MCF-7).

-

Cell culture medium and supplements.

-

This compound stock solution in DMSO.

-

Propidium Iodide (PI) staining solution (containing RNase A).

-

Flow cytometer.

Procedure:

-

Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.

-

Harvest both adherent and floating cells and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol while vortexing gently, and store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.

-

Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a multi-targeted inhibitor with a demonstrated impact on cell cycle regulation. Its ability to inhibit both protein tyrosine phosphatases and the histone methyltransferase SETD8 provides a dual mechanism for inducing cell cycle arrest. The quantitative data on its inhibitory potency and the established cellular effects make this compound a valuable tool for research in cancer biology and cell cycle control. Further investigation is warranted to fully elucidate the interplay between its various targets and to explore its therapeutic potential.

References

Unveiling the Off-Target Landscape of BVT948: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BVT948 is a potent, cell-permeable, non-competitive, and irreversible inhibitor of protein tyrosine phosphatases (PTPs). Its primary mechanism of action involves the catalysis of hydrogen peroxide-dependent oxidation of PTPs, leading to their inactivation. While this compound has shown therapeutic potential, particularly in enhancing insulin signaling, a thorough understanding of its off-target effects is crucial for a comprehensive safety and efficacy assessment. This technical guide provides a detailed exploration of the known off-target interactions of this compound, presenting quantitative data, experimental methodologies, and visual representations of the affected signaling pathways.

Quantitative Data on this compound Inhibition

The inhibitory activity of this compound extends beyond its primary PTP targets. The following tables summarize the known on-target and off-target inhibitory concentrations (IC50) of this compound.

Table 1: On-Target Activity of this compound against Protein Tyrosine Phosphatases (PTPs)

| Target | IC50 (μM) |

| PTP1B | 0.9 |

| TCPTP | 1.7 |

| SHP-2 | 0.09 |

| LAR | 1.5 |

| YopH | 0.7 |

Table 2: Off-Target Activity of this compound

| Target Class | Specific Target | IC50 (μM) |

| Cytochrome P450 Enzymes | Various Isoforms | < 10 |

| Lysine Methyltransferases | SETD8 (KMT5A) | 0.50 ± 0.20 |

| GLP | 4.70 ± 0.30 | |

| SETD2 | Low micromolar to submicromolar | |

| G9a | Low micromolar to submicromolar | |

| SMYD2 | Low micromolar to submicromolar | |

| CARM1 | Low micromolar to submicromolar | |

| PRMT3 | Low micromolar to submicromolar |

Note: Specific IC50 values for individual cytochrome P450 isoforms are not yet publicly available.

Key Off-Target Signaling Pathways

This compound's off-target activities impact several critical cellular signaling pathways. The following sections detail these interactions and are accompanied by visual diagrams.

Cytochrome P450 Inhibition

This compound has been shown to inhibit several cytochrome P450 (CYP450) isoforms, a superfamily of enzymes essential for drug metabolism and the biotransformation of endogenous compounds.[1] Inhibition of CYP450 enzymes can lead to drug-drug interactions, altering the pharmacokinetics and pharmacodynamics of co-administered therapeutic agents. While the general IC50 is reported to be less than 10 μM, the specific isoforms inhibited and the precise inhibitory constants remain to be fully elucidated.

SETD8 and Histone H4 Lysine 20 Monomethylation (H4K20me1)

This compound is a potent inhibitor of SETD8 (also known as KMT5A), the sole enzyme responsible for monomethylating histone H4 at lysine 20 (H4K20me1).[2] This histone mark is crucial for various cellular processes, including DNA replication, cell cycle control, and transcriptional regulation. Inhibition of SETD8 by this compound leads to a reduction in cellular H4K20me1 levels.[3] This epigenetic modification has been shown to regulate angiogenesis through the transcription factor HES-1 and the expression of osteopontin.[4]

Enhancement of Insulin Signaling via PTP1B Inhibition

One of the primary on-target effects of this compound, the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), leads to a significant off-target consequence: the enhancement of insulin signaling.[2] PTP1B is a key negative regulator of the insulin signaling pathway, responsible for dephosphorylating the activated insulin receptor (IR) and its substrates, such as Insulin Receptor Substrate 1 (IRS-1). By inhibiting PTP1B, this compound prevents this dephosphorylation, thereby prolonging the activated state of the insulin signaling cascade. This leads to increased downstream signaling through the PI3K/Akt pathway, ultimately resulting in enhanced glucose uptake.[5][6]

Inhibition of NF-κB Signaling

This compound has been observed to inhibit the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). The precise molecular target of this compound within the NF-κB signaling cascade has not been definitively identified. However, the canonical NF-κB pathway is initiated by various stimuli that lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and initiate the transcription of pro-inflammatory and other target genes. This compound's inhibitory effect on NF-κB activation suggests an interference at one of the key steps in this pathway, potentially at the level of IKK or upstream signaling components.

Experimental Protocols

This section provides an overview of the general methodologies used to assess the on-target and off-target activities of this compound.

Protein Tyrosine Phosphatase (PTP) Inhibition Assay

Objective: To determine the inhibitory activity of this compound against specific PTPs.

Principle: This assay measures the ability of a PTP to dephosphorylate a synthetic substrate, and the inhibition of this activity by a test compound. A common method utilizes a chromogenic or fluorogenic substrate that produces a detectable signal upon dephosphorylation.

General Protocol:

-

Reagents and Materials:

-

Recombinant human PTP enzyme (e.g., PTP1B, SHP-2).

-

PTP substrate (e.g., p-nitrophenyl phosphate (pNPP) for colorimetric assays, or a fluorogenic phosphate substrate).

-

Assay buffer (e.g., Tris-HCl or HEPES buffer with appropriate pH and additives like DTT and EDTA).

-

This compound stock solution (typically in DMSO).

-

96- or 384-well microplates.

-

Microplate reader (spectrophotometer or fluorometer).

-

-

Procedure: a. Prepare serial dilutions of this compound in the assay buffer. b. In the microplate wells, add the PTP enzyme and the different concentrations of this compound (or vehicle control - DMSO). c. Pre-incubate the enzyme and inhibitor for a specified time at a controlled temperature (e.g., 37°C). d. Initiate the reaction by adding the PTP substrate to all wells. e. Monitor the change in absorbance or fluorescence over time using the microplate reader. f. Calculate the rate of the reaction for each this compound concentration. g. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Cytochrome P450 (CYP450) Inhibition Assay

Objective: To evaluate the inhibitory potential of this compound on various CYP450 isoforms.

Principle: This assay measures the metabolism of a specific substrate by a particular CYP450 isoform in the presence and absence of the inhibitor. The formation of a specific metabolite is quantified, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

General Protocol:

-

Reagents and Materials:

-

Human liver microsomes or recombinant human CYP450 enzymes.

-

CYP450 isoform-specific substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9).

-

NADPH regenerating system (cofactor for CYP450 activity).

-

This compound stock solution.

-

Incubation buffer (e.g., phosphate buffer).

-

Quenching solution (e.g., acetonitrile containing an internal standard).

-

LC-MS/MS system.

-

-

Procedure: a. Prepare a range of this compound concentrations. b. In a reaction tube or plate, combine the human liver microsomes or recombinant enzyme, this compound, and the isoform-specific substrate in the incubation buffer. c. Pre-incubate the mixture at 37°C. d. Initiate the metabolic reaction by adding the NADPH regenerating system. e. Incubate for a specific duration (e.g., 10-30 minutes) at 37°C. f. Stop the reaction by adding the quenching solution. g. Centrifuge the samples to precipitate proteins. h. Analyze the supernatant for the formation of the specific metabolite using LC-MS/MS. i. Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

SETD8 Methyltransferase Assay

Objective: To measure the inhibitory effect of this compound on the methyltransferase activity of SETD8.

Principle: This assay quantifies the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a histone H4-derived peptide substrate by SETD8. The activity can be measured using various methods, including radiometric assays (using [3H]-SAM) or non-radiometric methods that detect the reaction products.

General Protocol (Non-Radiometric, Coupled Enzyme Assay):

-

Reagents and Materials:

-

Recombinant human SETD8 enzyme.

-

Histone H4 peptide substrate.

-

S-adenosyl-L-methionine (SAM).

-

Coupling enzymes to convert the reaction by-product S-adenosyl-L-homocysteine (SAH) to a detectable signal (e.g., through NADH depletion or fluorescent product formation).

-

This compound stock solution.

-

Assay buffer.

-

Microplate reader.

-

-